molecular formula C7H11NO2 B235752 (1R,5S)-5-amino-3-methylcyclopent-2-ene-1-carboxylic acid CAS No. 156292-40-9

(1R,5S)-5-amino-3-methylcyclopent-2-ene-1-carboxylic acid

Cat. No. B235752
CAS RN: 156292-40-9
M. Wt: 141.17 g/mol
InChI Key: MZKAIPSOMHSQTP-RITPCOANSA-N
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Description

(1R,5S)-5-amino-3-methylcyclopent-2-ene-1-carboxylic acid, commonly known as ACPC, is a non-proteinogenic amino acid. It is a cyclic derivative of alanine and has a unique structure due to the presence of a cyclopentene ring. ACPC has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

ACPC acts as a partial agonist at the glycine site of the NMDA receptor, which enhances glutamatergic neurotransmission. ACPC also acts as a positive allosteric modulator of the NMDA receptor, which enhances the activity of the receptor. ACPC has been shown to increase the binding affinity of glycine to the NMDA receptor, which increases the activity of the receptor.
Biochemical and Physiological Effects:
ACPC has been shown to enhance cognitive function and memory in animal models. ACPC has also been shown to reduce anxiety and depression-like behavior in animal models. ACPC has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and synaptic plasticity.

Advantages and Limitations for Lab Experiments

ACPC has several advantages for lab experiments, including its ability to enhance glutamatergic neurotransmission and modulate the NMDA receptor. ACPC also has a unique structure due to the presence of a cyclopentene ring, which may provide additional opportunities for drug design. However, ACPC has some limitations for lab experiments, including its potential toxicity and limited availability.

Future Directions

There are several future directions for research on ACPC, including its potential therapeutic applications in various neurological and psychiatric disorders. ACPC may also have potential applications in drug design and development. Further research is needed to determine the optimal dosage and administration of ACPC, as well as its potential side effects. Additionally, future research should focus on the mechanisms underlying the effects of ACPC on cognitive function, memory, anxiety, and depression-like behavior.

Synthesis Methods

ACPC can be synthesized through various methods, including the Strecker synthesis, the Pinner reaction, and the Mannich reaction. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the corresponding amino acid. The Pinner reaction involves the reaction of an amide with an alkyl halide and a Lewis acid, followed by hydrolysis to yield the corresponding amino acid. The Mannich reaction involves the reaction of an aldehyde or ketone with formaldehyde and an amine, followed by acid-catalyzed dehydration to yield the corresponding amino acid.

Scientific Research Applications

ACPC has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease. ACPC has been shown to enhance glutamatergic neurotransmission, which is involved in learning and memory processes. ACPC has also been shown to modulate the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and neuronal survival.

properties

CAS RN

156292-40-9

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,5S)-5-amino-3-methylcyclopent-2-ene-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h2,5-6H,3,8H2,1H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

MZKAIPSOMHSQTP-RITPCOANSA-N

Isomeric SMILES

CC1=C[C@H]([C@H](C1)N)C(=O)O

SMILES

CC1=CC(C(C1)N)C(=O)O

Canonical SMILES

CC1=CC(C(C1)N)C(=O)O

synonyms

2-Cyclopentene-1-carboxylicacid,5-amino-3-methyl-,cis-(9CI)

Origin of Product

United States

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